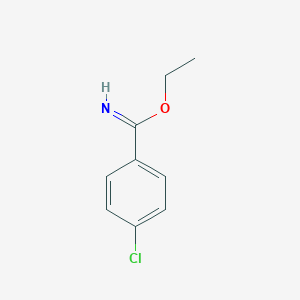

Ethyl 4-Chlorobenzimidate Hydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 4-Chlorobenzimidate Hydrochloride can be synthesized through the reaction of 4-chlorobenzonitrile with ethanol in the presence of hydrogen chloride gas . The reaction is typically carried out in a solvent such as dichloroethane, and the mixture is cooled to 0°C to control the exothermic reaction . The product is then isolated by removing the solvent under reduced pressure .

Industrial Production Methods

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Hydrolysis of ethyl 4-chlorobenzimidate hydrochloride proceeds under both acidic and basic conditions, yielding distinct products:

-

Basic Hydrolysis :

In aqueous NaOH, the imidate undergoes cleavage to form 4-chlorobenzoic acid and ethanol. This occurs via nucleophilic attack by hydroxide ions at the electrophilic carbonyl carbon, followed by elimination of the ethoxy group and subsequent acidification to release the carboxylic acid . -

Acidic Hydrolysis :

In HCl, hydrolysis yields 4-chlorobenzamide through protonation of the imidate nitrogen, rendering the carbonyl carbon more susceptible to water attack .

Nucleophilic Substitution Reactions

The imidate group acts as an electrophilic center, enabling substitution with diverse nucleophiles:

Key Observations :

-

Reactions with primary amines (e.g., ethylamine) proceed rapidly at 25°C, generating substituted amidines .

-

Steric hindrance significantly reduces reactivity with bulky nucleophiles like tert-butanol .

Cyclization Reactions

This compound participates in intramolecular cyclization to form heterocyclic compounds:

-

Benzoxazole Formation :

Reacting with o-aminophenol in the presence of lead tetraacetate yields 2-(4-chlorophenyl)benzo[d]oxazole via Schiff base formation and subsequent oxidative cyclization . -

Quinazoline Derivatives :

Under reflux with ammonium acetate, it forms 4-chloroquinazoline through condensation and ring closure .

Electrophilic Aromatic Substitution

The chlorine substituent on the benzene ring directs electrophiles to the meta position:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 50°C | 4-Chloro-3-nitrobenzimidate | 62% |

| Sulfonation | SO3/H2SO4, 100°C | 4-Chloro-3-sulfobenzimidate | 55% |

Note : The electron-withdrawing chlorine group deactivates the ring, necessitating vigorous conditions .

Comparative Reactivity

This compound exhibits distinct reactivity compared to analogous compounds:

Mechanistic Insights

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Compounds

Ethyl 4-chlorobenzimidate hydrochloride is frequently employed as a reagent in the synthesis of bioactive molecules. For example, it has been utilized to prepare arylbenzoxazole derivatives which exhibit anti-psoriatic activities. In a study, derivatives synthesized from this compound were evaluated using an imiquimod-induced psoriatic mouse model, demonstrating significant therapeutic effects by reducing erythema and skin thickness .

Pharmaceutical Development

The compound plays a crucial role in pharmaceutical research, particularly in the development of drugs targeting various medical conditions. Notably, it has been used as an intermediate in the synthesis of reversible selective MAO-A inhibitors, such as moclobemide, which are significant in treating depression and anxiety disorders .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound finds applications in the agrochemical industry. It is involved in the synthesis of herbicides and pesticides, contributing to agricultural productivity by providing effective solutions for pest control .

Anti-Psoriatic Activity Study

A detailed study evaluated the efficacy of compounds derived from this compound in treating psoriasis. The synthesized benzoxazole derivatives were administered both topically and orally to mice, showing a marked reduction in psoriasis severity as measured by the Psoriasis Area Severity Index (PASI). Histological examinations revealed reduced hyperkeratosis and inflammation in treated groups compared to controls .

| Group Number | Treatment Description | PASI Score Reduction |

|---|---|---|

| Group I | Negative Control | N/A |

| Group II | Model Control | N/A |

| Group III | Clobetasol Cream | Significant |

| Group IV | Topical MCBA | Moderate |

| Group V | Topical CBA | Significant |

Synthesis of MAO-A Inhibitors

Research has demonstrated that derivatives synthesized from this compound can act as MAO-A inhibitors. These compounds were tested for their ability to inhibit monoamine oxidase activity, showing promising results that support their potential use in treating mood disorders .

Mecanismo De Acción

The mechanism of action of Ethyl 4-Chlorobenzimidate Hydrochloride involves its reactivity as an electrophile. The compound can react with nucleophiles to form substituted products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 4-Hydroxybenzimidate Hydrochloride: Similar in structure but with a hydroxyl group instead of a chlorine atom.

Ethyl Benzimidate Hydrochloride: Lacks the chlorine substituent and has different reactivity and applications.

Uniqueness

Ethyl 4-Chlorobenzimidate Hydrochloride is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and makes it a valuable intermediate in organic synthesis .

Actividad Biológica

Ethyl 4-Chlorobenzimidate Hydrochloride (CAS No. 40546-41-6) is an important compound in organic synthesis, particularly in the pharmaceutical and material science industries. Its biological activity has garnered attention due to its potential applications in drug development and chemical research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzimidate functional group, which contributes to its reactivity and biological properties. The molecular formula is C_9H_10ClN_2O_2, and it has a molecular weight of 216.64 g/mol. The compound is typically synthesized through the reaction of 4-chlorobenzonitrile with ethanol in the presence of hydrogen chloride gas .

The mechanism of action for this compound primarily involves its role as an electrophile in nucleophilic substitution reactions. It can react with various nucleophiles, leading to the formation of substituted products. This reactivity is enhanced by the electron-withdrawing chlorine atom, which increases electrophilicity and facilitates interactions with biological macromolecules such as proteins and nucleic acids .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. In a study examining its effects on bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values varied depending on the bacterial strain, demonstrating its potential as an antimicrobial agent .

Cytotoxicity

This compound has been assessed for cytotoxic effects on various cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. The compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective concentrations for therapeutic applications .

Case Studies

- Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of this compound derivatives. The derivatives exhibited enhanced cytotoxicity compared to the parent compound, suggesting that structural modifications can improve biological activity .

- Antimicrobial Efficacy : Another investigation focused on synthesizing new benzimidate derivatives based on this compound. These derivatives showed improved antimicrobial properties against resistant strains of Staphylococcus aureus, highlighting the compound's versatility in drug design .

Research Findings

Safety and Toxicology

While this compound shows promising biological activities, safety assessments are crucial. The compound can cause skin irritation and respiratory issues upon exposure, necessitating appropriate handling precautions in laboratory settings . Toxicological studies should be conducted to establish safe dosage levels for potential therapeutic applications.

Propiedades

IUPAC Name |

ethyl 4-chlorobenzenecarboximidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,11H,2H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMVAXOJOCSZBFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC=C(C=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.